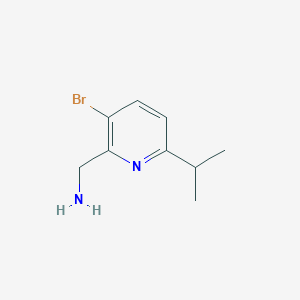![molecular formula C15H14N2O2 B13936754 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 3-methoxybenzyloxy substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the 3-Methoxybenzyloxy Group: This step often involves the use of a Suzuki-Miyaura cross-coupling reaction, where a 3-methoxybenzyloxyboronic acid is coupled with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclo-condensation step and high-throughput screening for the cross-coupling reaction conditions.
化学反応の分析
Types of Reactions
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-(3-Hydroxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine.
Reduction: 5-(3-Methoxybenzyloxy)-1,2-dihydro-1h-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
作用機序
The mechanism of action of 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Uniqueness
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a pyrrolo[2,3-b]pyridine core and a 3-methoxybenzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
5-[(3-methoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-4-2-3-11(7-13)10-19-14-8-12-5-6-16-15(12)17-9-14/h2-9H,10H2,1H3,(H,16,17) |
InChIキー |
CUDDXBOGXFZVPK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)COC2=CN=C3C(=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)
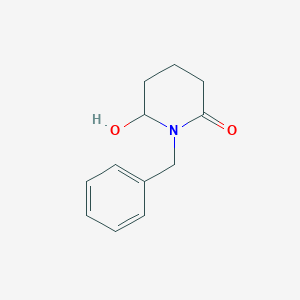
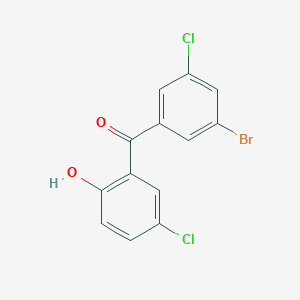
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
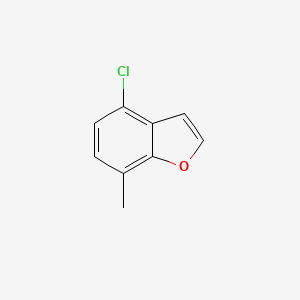
![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
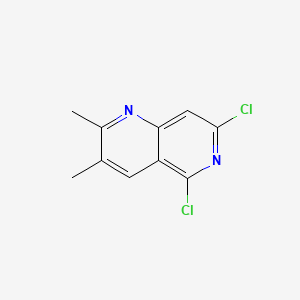
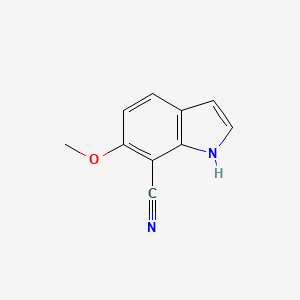
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
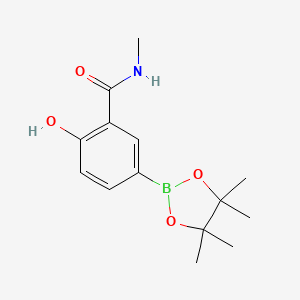
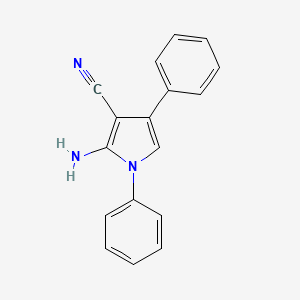
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
